molecular formula C18H24ClNO3 B2974700 Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate CAS No. 1803612-34-1

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate

Cat. No.: B2974700
CAS No.: 1803612-34-1
M. Wt: 337.84
InChI Key: LROLFGOLKBPKPM-UHFFFAOYSA-N
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Description

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C18H24ClNO3 and a molecular weight of 337.84 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a cyclohexyloxy group, as well as a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate typically involves the esterification of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
  • Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxamide
  • Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxaldehyde

Uniqueness

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its acid, amide, and aldehyde analogs .

Properties

IUPAC Name

cyclohexyl 5-chloro-6-cyclohexyloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c19-16-11-13(18(21)23-15-9-5-2-6-10-15)12-20-17(16)22-14-7-3-1-4-8-14/h11-12,14-15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROLFGOLKBPKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)OC3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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